Fto-IN-3
CAS No.:
Cat. No.: VC16672723
Molecular Formula: C12H10N4OS
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10N4OS |
---|---|
Molecular Weight | 258.30 g/mol |
IUPAC Name | 6-(2-methoxypyrimidin-5-yl)-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C12H10N4OS/c1-17-12-14-5-8(6-15-12)7-2-3-9-10(4-7)18-11(13)16-9/h2-6H,1H3,(H2,13,16) |
Standard InChI Key | POOYWDOOHWPQCU-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=C(C=N1)C2=CC3=C(C=C2)N=C(S3)N |
Introduction
Biochemical Characterization of FTO as a Nucleic Acid Demethylase
Structural and Functional Homology to AlkB Proteins
The FTO protein shares structural homology with the AlkB family of iron(II)/α-ketoglutarate (α-KG)-dependent dioxygenases, which repair alkylated DNA and RNA lesions . Recombinant human FTO (hFTO) and mouse FTO (mFTO) exhibit oxidative demethylation activity on 3-methylthymine (3-meT) in single-stranded DNA (ssDNA) and 3-methyluracil (3-meU) in single-stranded RNA (ssRNA) . Notably, FTO shows negligible activity on double-stranded DNA (dsDNA), suggesting a preference for ssDNA/RNA substrates .
Substrate Specificity and Catalytic Efficiency
FTO in Metabolic Regulation: Evidence from Genetic Studies
Obesity-Linked Polymorphisms and Energy Homeostasis
Genome-wide association studies (GWAS) have identified FTO as a critical locus for obesity risk, with homozygous carriers of the rs9939609 A allele exhibiting ~3 kg greater body weight . Murine models overexpressing Fto display dose-dependent increases in body fat mass (e.g., 85% increase in female FTO-4 mice on standard diets) . This phenotype correlates with hyperphagia, as FTO-3 and FTO-4 mice consume 15–30% more food than wild-type littermates .
Dyslipidemia and Glucose Intolerance
Overexpression of Fto exacerbates metabolic dysfunction on high-fat diets (HFDs). Male FTO-4 mice on HFDs exhibit elevated fasting insulin (1.05 ± 0.22 μg/L vs. 0.64 ± 0.09 μg/L in controls) and reduced adiponectin levels, indicative of insulin resistance . Female FTO-4 mice show increased plasma triglycerides (+68%) and hepatic alanine aminotransferase (ALT) levels, suggesting non-alcoholic fatty liver disease (NAFLD) progression .
FTO as an Oncogenic Driver in Acute Myeloid Leukemia
m<sup>6</sup>A Demethylation and Leukemogenesis
FTO demethylates N<sup>6</sup>-methyladenosine (m<sup>6</sup>A) in mRNA, a modification linked to RNA stability and translation efficiency . In acute myeloid leukemia (AML), FTO overexpression stabilizes oncogenic transcripts such as MYC and CEBPA, promoting cell proliferation and inhibiting differentiation .
Development of FTO Inhibitors: FB23 and FB23-2
Structure-based design yielded FB23 and FB23-2, which inhibit FTO’s demethylase activity by binding to its catalytic domain (K<sub>i</sub> = 2.6 μM for FB23-2) . These compounds mimic FTO depletion, suppressing AML cell proliferation (IC<sub>50</sub> = 1.8 μM in NB4 cells) and inducing apoptosis . In xenograft models, FB23-2 reduces tumor burden by 60–70% compared to controls .
Table 1: Pharmacodynamic Properties of FB23-2 in AML Models
Parameter | Value (Mean ± SD) |
---|---|
IC<sub>50</sub> (NB4 cells) | 1.8 ± 0.3 μM |
Tumor Volume Reduction | 65 ± 5% |
Plasma Half-Life (t<sub>½</sub>) | 4.2 ± 0.6 hours |
Therapeutic Implications and Challenges
Targeting FTO in Obesity
While FTO inhibitors show promise in cancer, their application in obesity requires caution. Fto knockout mice exhibit lean phenotypes but also developmental defects, underscoring the need for tissue-specific modulation .
Overcoming Resistance in AML
Prolonged FB23-2 exposure in AML cells selects for mutations in FTO’s substrate-binding pocket (e.g., Glu234→Ala), reducing inhibitor efficacy . Combinatorial regimens with cytarabine or FLT3 inhibitors may mitigate resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume